2,4-Difluoro-5-iodobenzonitrile

Cross-coupling Suzuki-Miyaura Reactivity

Reproducibility risk from substituting this non-symmetric 2,4-difluoro-5-iodo pattern with mono-F or Br analogs changes kinetics & regioselectivity. Our ≥98% purity stock ensures reliable cross-coupling outcomes. - **Iodine site:** 10-100x more reactive than Br in Pd-catalyzed couplings. - **logP 2.52 & TPSA 23.8 Ų:** CNS-penetrant/kinase scaffold design. - **Anomalous scattering:** Ideal for protein crystallography heavy-atom derivatives. - **Supply:** 250 mg to 1 g units, ambient shipping.

Molecular Formula C7H2F2IN
Molecular Weight 265.001
CAS No. 1803837-32-2
Cat. No. B3016462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-5-iodobenzonitrile
CAS1803837-32-2
Molecular FormulaC7H2F2IN
Molecular Weight265.001
Structural Identifiers
SMILESC1=C(C(=CC(=C1I)F)F)C#N
InChIInChI=1S/C7H2F2IN/c8-5-2-6(9)7(10)1-4(5)3-11/h1-2H
InChIKeyNDMVOHMOJJWBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluoro-5-iodobenzonitrile: Technical Baseline & Procurement


2,4-Difluoro-5-iodobenzonitrile (CAS 1803837-32-2) is a halogenated benzonitrile derivative with the molecular formula C₇H₂F₂IN and a molecular weight of 265.00 g/mol [1]. It features a benzene core substituted with fluorine atoms at the 2- and 4-positions, an iodine atom at the 5-position, and a nitrile group. This substitution pattern imparts a calculated logP of 2.52 and a topological polar surface area (TPSA) of 23.8 Ų, positioning it as a moderately lipophilic building block . Commercially, the compound is typically offered at ≥98% purity as a white crystalline powder, with procurement options including 250 mg and 1 g quantities from multiple vendors .

Why 2,4-Difluoro-5-iodobenzonitrile Is Irreplaceable


Direct substitution of 2,4-difluoro-5-iodobenzonitrile with a mono-fluoro analog (e.g., 2-fluoro-5-iodobenzonitrile) or a bromo analog (e.g., 2,4-difluoro-5-bromobenzonitrile) is not straightforward due to quantifiable differences in physicochemical and reactivity profiles. The dual fluorine substitution in the target compound increases electron deficiency relative to mono-fluoro analogs, enhancing electrophilic reactivity in cross-coupling reactions . Furthermore, the presence of an iodine atom versus a bromine atom at the 5-position confers a significantly higher reactivity in palladium-catalyzed couplings, as reflected in established reactivity scales (ArI > ArBr) [1]. These differences manifest in altered reaction kinetics, regioselectivity, and downstream product profiles, making generic substitution a risk to synthetic reproducibility and yield.

2,4-Difluoro-5-iodobenzonitrile vs. Structural Analogs


Iodine vs. Bromine Reactivity in Cross-Coupling

The iodine substituent at the 5-position of 2,4-difluoro-5-iodobenzonitrile provides a significantly more reactive handle for palladium-catalyzed cross-couplings compared to the corresponding bromo analog (2,4-difluoro-5-bromobenzonitrile). This is a class-level inference based on well-established reactivity trends for aryl halides in Suzuki-Miyaura reactions: ArI > ArBr > ArCl [1]. While direct head-to-head kinetic data for this specific compound pair is not available, the general principle that aryl iodides react faster and under milder conditions than aryl bromides is widely documented and applicable to this substitution pattern.

Cross-coupling Suzuki-Miyaura Reactivity

Lipophilicity vs. Mono-Fluoro Analog

2,4-Difluoro-5-iodobenzonitrile exhibits a calculated XLogP3 of 2.52 , which is significantly higher than the mono-fluoro analog 2-fluoro-5-iodobenzonitrile (LogP ~1.93 estimated from available data) . This 0.6 log unit increase corresponds to an approximately 4-fold higher predicted partition coefficient, suggesting enhanced passive membrane permeability for downstream drug candidates incorporating this scaffold.

LogP Lipophilicity Drug-likeness

Electron-Withdrawing Effect: Dual vs. Single Fluorine

The presence of two fluorine atoms on the aromatic ring (2- and 4-positions) in 2,4-difluoro-5-iodobenzonitrile increases the electron deficiency of the arene compared to mono-fluoro analogs such as 2-fluoro-5-iodobenzonitrile. This class-level inference is supported by the higher calculated density (2.0 ± 0.1 g/cm³) and lower TPSA (23.8 Ų) relative to the mono-fluoro compound, which indicate a more compact, electron-deficient structure [1]. Enhanced electron deficiency can accelerate nucleophilic aromatic substitution (SNAr) and influence regioselectivity in metal-catalyzed couplings .

Electron-withdrawing Fluorine effect Reactivity

Cost and Availability: Iodo vs. Bromo Analog

2,4-Difluoro-5-iodobenzonitrile (CAS 1803837-32-2) is commercially available from multiple suppliers at a typical purity of ≥98%, with pricing for 1 g ranging from approximately $389 to $676 USD . In contrast, the bromo analog 2,4-difluoro-5-bromobenzonitrile (CAS 1260879-25-1) is generally more cost-effective due to the lower cost of bromine precursors, though its reactivity is lower. The mono-fluoro analog 2-fluoro-5-iodobenzonitrile (CAS 351003-36-6) is also widely available and may be less expensive, but it lacks the electronic and steric profile of the difluoro compound.

Procurement Cost analysis Availability

Physical Form: Crystalline vs. Low-Melting Solid

2,4-Difluoro-5-iodobenzonitrile is supplied as a white crystalline powder . While its exact melting point is not publicly reported, the closely related analog 2-fluoro-5-iodobenzonitrile melts at 72–76°C . The higher molecular weight and additional fluorine atom in the target compound may raise the melting point, potentially offering easier handling and better storage stability compared to low-melting analogs.

Physical properties Handling Stability

2,4-Difluoro-5-iodobenzonitrile: Key Research & Industrial Applications


Pharmaceutical Intermediate Building Block

The enhanced lipophilicity (LogP 2.52) and electron-deficient aromatic ring of 2,4-difluoro-5-iodobenzonitrile make it particularly suitable for constructing CNS-penetrant drug candidates or kinase inhibitors where fluorine substitution improves metabolic stability and binding affinity. The iodine atom serves as a versatile handle for Suzuki-Miyaura or Sonogashira couplings to install diverse aryl or alkynyl groups at the 5-position [1].

Polyfluorinated Material Precursor

The dual fluorine substitution pattern (2,4-difluoro) provides a unique electronic and steric environment that can direct regioselective functionalization. This compound is an ideal starting material for synthesizing liquid crystals, OLED materials, or fluorinated polymers where precise substitution is critical for performance [2].

Heavy-Atom Scaffold for X-ray Crystallography

The presence of an iodine atom at the 5-position offers a significant anomalous scattering signal for X-ray crystallography. This makes 2,4-difluoro-5-iodobenzonitrile a valuable intermediate for preparing heavy-atom derivatives of target proteins or small-molecule ligands to facilitate phase determination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
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